Ethyl 2-[4-(phenylsulfamoyl)phenoxy]acetate
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Overview
Description
Ethyl 2-[4-(phenylsulfamoyl)phenoxy]acetate is an organic compound with a complex structure that includes a phenylsulfamoyl group attached to a phenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(phenylsulfamoyl)phenoxy]acetate typically involves a multi-step process. One common method is the reaction of 4-(phenylsulfamoyl)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(phenylsulfamoyl)phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or phenylsulfamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfonic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxyacetates or sulfamoyl derivatives.
Scientific Research Applications
Ethyl 2-[4-(phenylsulfamoyl)phenoxy]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-[4-(phenylsulfamoyl)phenoxy]acetate involves its interaction with specific molecular targets. The phenylsulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate
- Ethyl 2-[4-(cyclohexylsulfamoyl)phenoxy]acetate
- Ethyl 2-[4-(methylsulfamoyl)phenoxy]acetate
Uniqueness
Ethyl 2-[4-(phenylsulfamoyl)phenoxy]acetate is unique due to the presence of the phenylsulfamoyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes. Additionally, the phenylsulfamoyl group may confer unique biological activities, distinguishing it from other similar compounds .
Properties
IUPAC Name |
ethyl 2-[4-(phenylsulfamoyl)phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-2-21-16(18)12-22-14-8-10-15(11-9-14)23(19,20)17-13-6-4-3-5-7-13/h3-11,17H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQWGRFMDFNYFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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